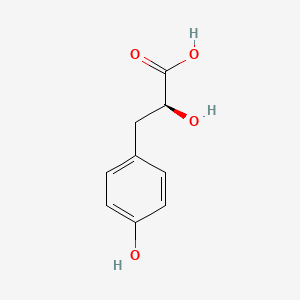

Latifolicinin C acid

Descripción

(S)-Ácido 3-(4-hidroxifenil)láctico es un compuesto quiral con un grupo hidroxilo unido al anillo fenilo y una porción de ácido láctico. Es conocido por su actividad biológica y se utiliza en diversas aplicaciones de investigación científica.

Propiedades

IUPAC Name |

(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGVDSSUAVXRDY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432803 | |

| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23508-35-2 | |

| Record name | Latifolicinin C acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023508352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23508-35-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATIFOLICININ C ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X3113D870 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Physicochemical Properties and Identification

Before delving into preparation methods, it is essential to establish the identity and key properties of (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid.

Basic Properties

| Property | Value |

|---|---|

| CAS Number | 23508-35-2 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| SMILES Code | O=C(O)C@@HCC1=CC=C(O)C=C1 |

| Melting Point | 165-168°C |

| Boiling Point | 414.4±30.0°C (Predicted) |

| Density | 1.404±0.06 g/cm³ (Predicted) |

| pKa | 3.80±0.10 (Predicted) |

| Physical Appearance | White to off-white solid |

The compound features two key functional groups: a hydroxyl group at the α-position of the propionic acid moiety that establishes its chirality, and a phenolic hydroxyl group at the para position of the benzene ring.

Chemical Synthesis Pathways

Several synthetic approaches have been developed for the preparation of (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid, with the most common starting material being the naturally occurring amino acid L-tyrosine.

Synthesis from L-Tyrosine via Benzylation-Diazotization Route

This multi-step synthetic pathway represents one of the most well-documented and efficient routes to obtain (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid with high enantiomeric purity.

Benzylation of L-Tyrosine

The synthesis begins with the selective O-benzylation of L-tyrosine to protect the phenolic hydroxyl group.

Reagents and Conditions:

- L-tyrosine (starting material)

- Benzyl chloride (benzylating agent)

- Copper sulfate (catalyst)

- 2N NaOH solution (base)

- Methanol (solvent)

- Temperature: 60°C initially, then room temperature

- Reaction time: approximately 2-3 hours

Procedure:

A solution of L-tyrosine (250 g) in 2N NaOH solution (552 ml) is prepared, to which copper sulfate solution (172 g of CuSO₄ in 600 ml of water) is added and heated at 60°C for 2 hours. After cooling to room temperature, methanol (2.5 L) and additional 2N NaOH (83 ml) are added, followed by dropwise addition of benzyl chloride (15 ml). The reaction mixture is then allowed to warm to room temperature. The precipitate is filtered and washed to yield (S)-2-amino-3-(4-benzyloxyphenyl)propionic acid as a white to off-white solid.

Yield: Approximately 260 g (70% yield).

Diazotization: Conversion of Amino to Hydroxyl Group

The next step involves the conversion of the amino group to a hydroxyl group via diazotization.

Reagents and Conditions:

- (S)-2-amino-3-(4-benzyloxyphenyl)propionic acid (from previous step)

- Sodium nitrite (diazotizing agent)

- Dilute sulfuric acid (acid catalyst)

- Acetone/water mixture (solvent system)

- Temperature: 0-15°C during addition, maintained below 25°C

- Reaction time: approximately 3 hours

Procedure:

To a stirred solution of (S)-2-amino-3-(4-benzyloxyphenyl)propionic acid (300 g) in acetone (1.8 L) and dilute H₂SO₄ (75 ml in 1.2 L of H₂O) at 0°C, a solution of NaNO₂ (210 g in 400 ml H₂O) is added slowly between 0°C to 15°C. After complete addition, the reaction mixture is maintained below 25°C for 3 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is extracted with ethyl acetate. The organic extracts are concentrated, and the residue is purified by washing with diisopropyl ether.

Product: S(-)-2-hydroxy-3-(4-benzyloxyphenyl)propionic acid

Yield: 159 g (52.8% yield).

Alkylation and Esterification

This step involves the simultaneous alkylation of the α-hydroxyl group and esterification of the carboxylic acid.

Reagents and Conditions:

- S(-)-2-hydroxy-3-(4-benzyloxyphenyl)propionic acid (from previous step)

- Diethyl sulfate or dimethyl sulfate (alkylating agent)

- Potassium carbonate (base)

- Toluene (solvent)

- Temperature: Reflux conditions

- Reaction time: 24-36 hours

Procedure:

A mixture of S(-)-2-hydroxy-3-(4-benzyloxyphenyl)propionic acid (50 g), potassium carbonate (152 g), diethyl sulfate (113 g), and toluene (750 ml) is refluxed for 24-36 hours. The completion of the reaction is monitored by TLC. After completion, water (500 ml) is added and stirred to dissolve inorganic salts. The organic layer is concentrated to yield crude ethyl 2-ethoxy-3-(4-benzyloxyphenyl) propanoate.

Selective Hydrolysis of Ester

The ester group is selectively hydrolyzed while retaining the ether protection.

Reagents and Conditions:

- Crude S(-) ethyl 2-ethoxy-3-(4-benzyloxyphenyl)propanoate (from previous step)

- Sodium hydroxide solution

- Methanol (solvent)

- Temperature: Initially 10-20°C, then raised to 25-30°C

- Reaction time: 4-6 hours

Procedure:

To a solution of crude S(-) ethyl 2-ethoxy-3-(4-benzyloxyphenyl)propanoate (180 g) in methanol (900 ml) cooled to 10-20°C, sodium hydroxide solution (900 ml) is added slowly. The reaction temperature is raised to 25-30°C and stirred for 4-6 hours. After completion, water (900 ml) is added and extracted with toluene to remove impurities. The aqueous layer's pH is adjusted to 2 and extracted with toluene.

Product: S(-)-2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid

Yield: 139 g (84% yield).

Purification via Salt Formation

This step involves the formation of a salt with a chiral base to enhance optical purity.

Reagents and Conditions:

- S(-)-2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid (from previous step)

- R(+)-α-methylbenzylamine (chiral base)

- Ethyl acetate (solvent)

- Temperature: Room temperature

- Reaction time: 3-4 hours

Procedure:

To S(-)-2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid (141 g) dissolved in ethyl acetate (1.4 L), R(+)-α-methylbenzylamine (57 g) is added slowly and stirred for 3-4 hours. The precipitated white solid is filtered and optionally recrystallized from ethyl acetate to achieve the desired purity.

Product: (S)-2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid α-methyl benzyl amino salt

Yield: 125 g (63% yield).

Acid Recovery and Methylation

This step involves the recovery of the free acid and subsequent methyl esterification.

Reagents and Conditions:

- (S)-2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid α-methyl benzyl amino salt

- Sulfuric acid

- Toluene and water (solvent system)

- Methanol (for esterification)

- Temperature: 10-15°C for salt decomposition, reflux for esterification

- Reaction time: Initially 5-10 minutes, then 12-24 hours for esterification

Procedure:

The salt is mixed with water and toluene, cooled to 10-15°C, and 25% cold sulfuric acid is added to adjust the pH to 2. After layer separation and extraction, the recovered acid is dissolved in methanol, sulfuric acid is added, and the mixture is refluxed for 12-24 hours.

Product: (S)-methyl 2-ethoxy-3-(4-benzyloxyphenyl)propanoate

Yield: 3.5 g (83% yield, based on salt input of 6.7 g).

Debenzylation: Final Step

The final step involves the removal of the benzyl protecting group to reveal the phenolic hydroxyl.

Reagents and Conditions:

- (S)-methyl 2-ethoxy-3-(4-benzyloxyphenyl)propanoate (from previous step)

- 5% Palladium on carbon (catalyst)

- Aqueous methanol (solvent)

- Hydrogen gas (60 psi pressure)

- Temperature: Room temperature

- Reaction time: 6-8 hours

Procedure:

A mixture of (S)-methyl 2-ethoxy-3-(4-benzyloxyphenyl)propanoate (56 g) in aqueous methanol (300 ml) and a slurry of 5% palladium carbon (6 g in 60 ml water) is hydrogenated on a Parr shake flask at 60 psi pressure for 6-8 hours at room temperature. After completion, the catalyst is filtered and the filtrate is evaporated.

Product: (S)-methyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate

Yield: 39 g (96% yield).

Alternative Synthetic Approaches

Direct Selective O-Alkylation Route

An alternative approach involves selective O-alkylation of L-tyrosine, followed by diazotization and subsequent steps.

Key Features:

- Starts with selective O-alkylation or O-aralkylation of L-Tyrosine

- Uses a base, chelating agent, and alkyl or aralkyl halide

- Followed by diazotization and dialkylation

- Reported to achieve high enantiomeric purity (97-99% ee)

- Overall yield in the range of 40-45%

Debenzylation Variations

Various catalytic systems can be employed for the debenzylation step:

| Debenzylating Agent | Conditions | Notes |

|---|---|---|

| Pd/C | H₂, aqueous alcohol | Standard conditions |

| Pd(OH)₂ | H₂, aqueous alcohol | Alternative catalyst |

| Raney-Ni | H₂, aqueous alcohol | Alternative catalyst |

| TiCl₄ | Dichloromethane | Chemical (non-hydrogenolysis) method |

These alternative catalysts can be selected based on availability, cost considerations, or specific reaction requirements.

Comparative Analysis of Preparation Methods

Yield and Purity Comparison

| Method | Overall Yield | Optical Purity (ee) | Comments |

|---|---|---|---|

| L-Tyrosine Benzylation-Diazotization | ~40-45% | 97-99% | Multi-step process with high stereoselectivity |

| Alternative Synthetic Routes | ~40-45% | 97-99% | Comparable to main synthetic pathway |

| Biological Production | Not specified | Not specified | Natural metabolite production |

Advantages of the Improved Chemical Synthesis

The chemical synthesis methods described offer several advantages over previously reported procedures:

- Efficient synthesis with high chiral and chemical purity

- Improved overall yield compared to earlier methods

- Replacement of pyrophoric and exotic reagents like NaH with simpler, inexpensive chemicals such as diethyl sulfate and potassium carbonate

- Use of more environmentally friendly and safer reaction conditions

- Potential for scale-up to industrial production levels

Análisis De Reacciones Químicas

Tipos de reacciones

(S)-Ácido 3-(4-hidroxifenil)láctico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar cetonas o aldehídos correspondientes.

Reducción: El grupo carboxilo se puede reducir para formar alcoholes.

Esterificación: El grupo carboxilo puede reaccionar con alcoholes para formar ésteres.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).

Esterificación: Se pueden utilizar catalizadores como ácido sulfúrico (H2SO4) o enzimas como lipasa para reacciones de esterificación.

Productos principales

Oxidación: Formación de ácido 4-hidroxifenilpirúvico.

Reducción: Formación de 4-hidroxifeniletanol.

Esterificación: Formación de ésteres como 4-hidroxifenilacetato de etilo.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Pharmaceutical Intermediates

(S)-HPPA is recognized as a valuable intermediate in the synthesis of various pharmaceutical compounds. It serves as a precursor in the preparation of drugs targeting metabolic diseases, particularly those associated with insulin resistance . The compound's ability to be converted into different derivatives enhances its utility in drug development.

1.2 Treatment of Metabolic Disorders

Research indicates that (S)-HPPA may have therapeutic potential in treating metabolic disorders. Studies have shown that derivatives of (S)-HPPA can influence metabolic pathways, suggesting their role in managing conditions like obesity and type 2 diabetes .

Antioxidant Properties

2.1 Radical Scavenging Activity

(S)-HPPA exhibits significant antioxidant properties, particularly through its ability to scavenge free radicals. This activity is attributed to its phenolic structure, which allows it to donate electrons and neutralize reactive oxygen species (ROS) . The compound has been tested for its efficacy in reducing oxidative stress in various biological systems.

2.2 Implications for Health

The antioxidant effects of (S)-HPPA suggest potential applications in preventing oxidative damage associated with chronic diseases such as cardiovascular diseases and neurodegenerative disorders . Its incorporation into dietary supplements or functional foods could enhance health benefits by mitigating oxidative stress.

Research Applications

3.1 Neuroprotective Effects

Recent studies have explored the neuroprotective effects of (S)-HPPA, particularly in models of neurodegeneration. The compound has been shown to exhibit protective effects against neuronal damage induced by oxidative stress, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3.2 Inhibition of Enzymatic Activity

(S)-HPPA has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that it can inhibit the beta-oxidation pathway of fatty acids, which is crucial for energy metabolism . This inhibition could have implications for weight management and metabolic health.

Case Studies

Mecanismo De Acción

El mecanismo de acción de (S)-ácido 3-(4-hidroxifenil)láctico implica su interacción con varios objetivos moleculares y vías. Puede inhibir el crecimiento de ciertas bacterias al interrumpir la síntesis de su pared celular. Además, actúa como antioxidante al eliminar los radicales libres y reducir el estrés oxidativo .

Comparación Con Compuestos Similares

Compuestos similares

- Ácido 4-hidroxifenilacético

- Ácido 4-hidroxifeniláctico

- Lactato de etilo

Singularidad

(S)-Ácido 3-(4-hidroxifenil)láctico es único debido a su naturaleza quiral y sus actividades biológicas específicasComparado con el lactato de etilo, ofrece más versatilidad en la síntesis química y la investigación biológica .

Actividad Biológica

(S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid, also known as (S)-4-hydroxyphenyl lactate , is a compound that has garnered significant attention due to its biological activities, particularly in antioxidant properties and potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- IUPAC Name : (S)-3-(4-Hydroxyphenyl)-2-hydroxypropanoic acid

- Molecular Formula : C10H12O4

- CAS Number : 23508-35-2

The compound features a hydroxyl group attached to a phenyl ring, contributing to its reactivity and interaction with biological systems.

Antioxidant Properties

One of the most notable biological activities of (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid is its antioxidative capacity . Studies have demonstrated that this compound exhibits significant DPPH radical-scavenging activities, which indicates its potential to neutralize free radicals in biological systems .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid | 85 | |

| Ascorbic Acid | 90 | |

| Quercetin | 80 |

Neuroprotective Effects

Research indicates that (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid can cross the blood-brain barrier (BBB), allowing it to exert neuroprotective effects. It has been shown to modulate neuronal signaling pathways and may enhance synaptic plasticity, which is crucial for learning and memory .

Case Study: Neuroprotective Mechanisms

In a study investigating the effects of dietary polyphenols on brain health, it was found that low molecular weight (poly)phenol metabolites, including (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid, could influence neuroinflammation and neuronal repair mechanisms. The study highlighted the compound's ability to promote the expression of proteins involved in synaptic function and neuroprotection .

The biological activity of (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl groups in the structure allow the compound to donate electrons, neutralizing reactive oxygen species (ROS).

- Enzyme Modulation : It may inhibit certain enzymes involved in oxidative stress pathways, thus reducing cellular damage.

- Receptor Interaction : The compound's interaction with specific receptors can modulate signaling pathways related to inflammation and cell survival.

In Vitro Studies

In vitro studies have demonstrated that (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid can significantly reduce oxidative stress markers in cultured neuronal cells. These findings suggest its potential for therapeutic use in neurodegenerative diseases characterized by oxidative damage.

In Vivo Studies

Animal studies have further supported the neuroprotective effects of this compound. For instance, administration of (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid in models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid-beta plaque formation .

Q & A

Q. How is (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid isolated and identified from microbial sources?

The compound is isolated from Leuconostoc mesenteroides culture medium using chromatographic techniques such as preparative HPLC. Identification involves liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for accurate mass determination and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. Key diagnostic signals in NMR include hydroxyl proton resonances (δ ~4.5–5.0 ppm) and aromatic protons (δ ~6.7–7.1 ppm) .

Q. What methodological approaches are employed to assess the antioxidant activity of this compound?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used. A typical protocol involves dissolving the compound in methanol (40 mg/mL), mixing with DPPH solution (0.1 mM), and measuring absorbance at 517 nm after 30 minutes. Activity is quantified as IC₅₀ (concentration required for 50% scavenging), with comparison to standards like ascorbic acid. Validation includes triplicate experiments and statistical analysis (e.g., ANOVA) .

Q. How is enantiomeric purity confirmed for (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid?

Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with a mobile phase of hexane:isopropanol (80:20, v/v) resolves enantiomers. Circular dichroism (CD) spectroscopy further validates optical activity, with the (S)-enantiomer showing a distinct Cotton effect at ~220 nm .

Advanced Research Questions

Q. What metabolic pathways involve (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid, and how do enzyme inhibitors affect its accumulation?

The compound is linked to tyrosine metabolism. Inhibition of homogentisate 1,2-dioxygenase by nitisinone blocks downstream catabolism, leading to upstream accumulation of tyrosine derivatives, including 3-(4-hydroxyphenyl)lactic acid. LC-MS-based metabolomics in serum or urine can quantify these changes, with sample preparation involving protein precipitation and solid-phase extraction .

Q. What synthetic strategies address challenges in producing enantiomerically pure (S)-3-(4-Hydroxyphenyl)-2-hydroxypropionic acid?

Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases (e.g., Candida antarctica) ensures enantiopurity. For example, enzymatic hydrolysis of racemic esters selectively yields the (S)-enantiomer. Reaction monitoring via thin-layer chromatography (TLC) and purification by flash chromatography (silica gel, ethyl acetate/hexane) are critical .

Q. How do structural modifications influence the biological activity of 3-(4-Hydroxyphenyl)propionic acid derivatives?

Adding methoxy groups (e.g., 3-(4-hydroxy-3-methoxyphenyl)propionic acid) enhances lipophilicity, altering membrane permeability and antioxidant efficacy. Comparative studies use in vitro assays (DPPH, ABTS) and molecular docking to assess interactions with antioxidant enzymes like superoxide dismutase (SOD). Substituent effects are quantified via Hammett σ constants .

Q. What analytical techniques differentiate this compound from its structural analogs?

High-resolution FTIR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) separates analogs based on hydrophobicity. Mass spectral libraries (e.g., NIST) aid in distinguishing isomers .

Q. How do solubility and bioavailability impact experimental design in pharmacological studies?

The compound’s high aqueous solubility (logP ~1.2) and low blood-brain barrier permeability necessitate formulations like nanoparticles or cyclodextrin complexes for sustained release. Pharmacokinetic studies in rodents use LC-MS/MS to measure plasma half-life (t₁/₂) and bioavailability (~56% in rats) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.